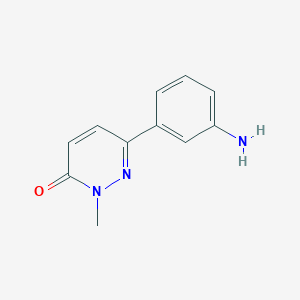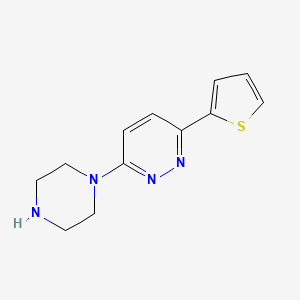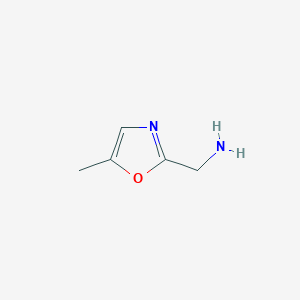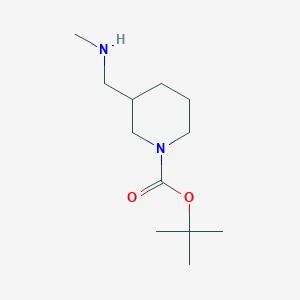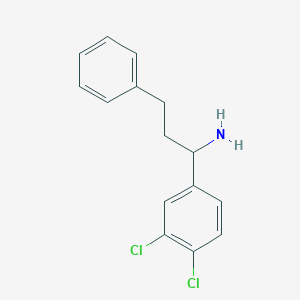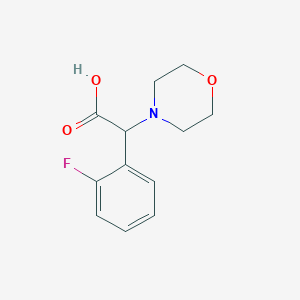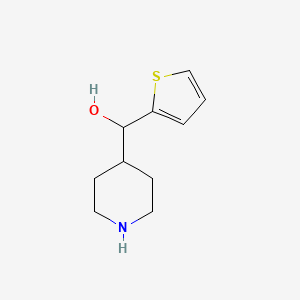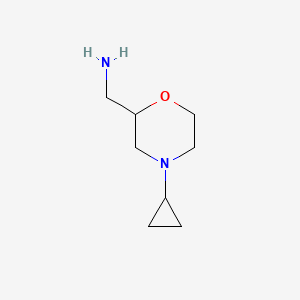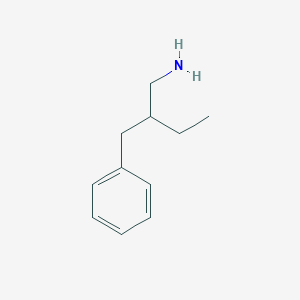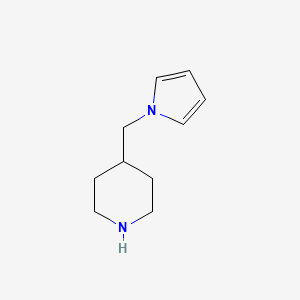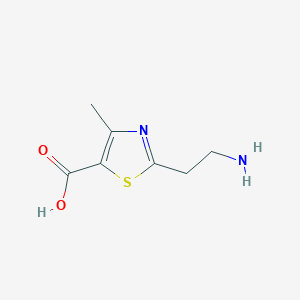
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as amines, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .
Mode of Action
It’s known that similar compounds, such as peptide nucleic acids (pnas), are nucleic acid analogs in which the sugar phosphate backbone of natural nucleic acid has been replaced by a synthetic peptide backbone . PNAs are capable of sequence-specific recognition of DNA and RNA obeying the Watson-Crick hydrogen bonding scheme .
Biochemical Pathways
It’s known that similar compounds, such as phosphonates, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They could be lead compounds for the development of a variety of drugs .
Pharmacokinetics
It’s known that similar compounds, such as 2-aminoethyl methacrylate, are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .
Result of Action
It’s known that similar compounds, such as tyramine, act as a catecholamine releasing agent . Notably, it is unable to cross the blood-brain barrier, resulting in only non-psychoactive peripheral sympathomimetic effects following ingestion .
Action Environment
It’s known that similar compounds, such as 2-aminoethyl methacrylate, are used in a wide range of applications, including coatings, adhesives, and medical devices . They are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methylthiazole with ethylenediamine, followed by carboxylation. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and carboxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
- 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
- 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- 2-(2-Aminoethyl)-4,5-dimethyl-1,3-thiazole-5-carboxylic acid
Comparison: 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the aminoethyl side chain also provides additional sites for functionalization, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLULPAZJGCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640627 |
Source


|
| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-10-7 |
Source


|
| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
